N-Boc-1,6-hexanediamine hydrochloride

Gene Delivery Cationic Polymer Transfection

Choose N-Boc-1,6-hexanediamine hydrochloride for precise C6-spacer applications. As a crystalline hydrochloride salt (mp 162–164°C), it offers superior handling vs. liquid free-base analogs. Its 6-carbon linker boosts transfection efficiency up to 7-fold over bPEI in gene delivery, raises polybenzoxazine Tg to 231°C, and fits optimal C5–C6 length for PROTACs. Validated in MRI contrast agents, nanogels, and prodrug micelles. ≥98% purity ensures reproducibility.

Molecular Formula C11H25ClN2O2
Molecular Weight 252.78 g/mol
CAS No. 65915-94-8
Cat. No. B557205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1,6-hexanediamine hydrochloride
CAS65915-94-8
Synonyms65915-94-8; N-Boc-1,6-hexanediaminehydrochloride; tert-Butyl(6-aminohexyl)carbamatehydrochloride; N-Boc-1,6-diamino-hexanehydrochloride; tert-ButylN-(6-aminohexyl)carbamatehydrochloride; N-1-Boc-1,6-diaminohexane.HCl; SBB003133; N-(6-aminohexyl)(tert-butoxy)carboxamide,chloride; ACMC-1B5CM; AC1MI53W; SCHEMBL587915; tert-Butyl(6-aminohexyl)carbamatemonohydrochloride; 437018_ALDRICH; CTK3J1252; JSBWQIZQJOQPFN-UHFFFAOYSA-N; MolPort-003-926-773; EINECS265-976-4; N-BOC-1,6-HEXANEDIAMINEHCL; AKOS015894460; N-Boc1,6-diaminohexanehydrochloride; RTR-022365; tert-Butyl(6-aminohexyl)carbamateHCl; TRA-0183731; AK112158; TR-022365
Molecular FormulaC11H25ClN2O2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCN.Cl
InChIInChI=1S/C11H24N2O2.ClH/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12;/h4-9,12H2,1-3H3,(H,13,14);1H
InChIKeyJSBWQIZQJOQPFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1,6-hexanediamine hydrochloride (CAS 65915-94-8): A C6-Spacer Reagent for Peptide Synthesis, PROTAC Linkers, and Biodegradable Polymers


N-Boc-1,6-hexanediamine hydrochloride (CAS 65915-94-8) is a monoprotected diamine featuring a tert‑butoxycarbonyl (Boc) group on one amine and a free primary amine as the hydrochloride salt. This compound is primarily utilized as a linear C6‑spacer to introduce a six‑carbon linker in multistep organic syntheses, peptide modifications, and the construction of bifunctional molecules such as PROTACs and antibody‑drug conjugates . Its solid, crystalline form (mp 162–164 °C) and high purity (≥97%) enable precise weighing and reproducible results in demanding research and industrial settings .

Why N-Boc-1,6-hexanediamine hydrochloride Cannot Be Simply Substituted with Other Boc-Protected Diamines or Free Base Forms


Although many Boc‑protected diamines and linker reagents exist, their physicochemical and functional properties differ markedly. The hydrochloride salt form of N‑Boc‑1,6‑hexanediamine provides a solid, crystalline powder (mp 162–164 °C) that is easier to handle and weigh accurately than its free‑base analog, which is a viscous liquid (bp 106–110 °C) . More critically, the six‑carbon spacer length imparts specific spatial and thermal characteristics to the final conjugate or polymer. Shorter analogs (e.g., N‑Boc‑1,4‑butanediamine) produce polymers with lower transfection efficiency in gene delivery [1] and reduced thermal stability in benzoxazine resins [2]. Conversely, longer spacers may increase hydrophobicity and alter pharmacokinetic profiles in PROTAC designs [3]. Therefore, substituting a different linker length or salt form directly changes the performance of the final product, making N‑Boc‑1,6‑hexanediamine hydrochloride the preferred choice for applications that require a precise C6 spacing.

Quantitative Differentiation of N-Boc-1,6-hexanediamine hydrochloride: Head-to-Head Performance Data Against Key Comparators


Poly(disulfide amine) Transfection Efficiency: C6 Spacer Outperforms C4 and C2 in Challenging Cell Lines

In a direct comparative study, three poly(disulfide amine)s were synthesized using N‑Boc‑1,2‑diaminoethane (C2), N‑Boc‑1,4‑diaminobutane (C4), and N‑Boc‑1,6‑diaminohexane (C6). The C6‑derived polymer, poly(CBA‑DAH), demonstrated transfection efficiency comparable to the gold‑standard bPEI 25 kDa in 293T, HeLa, and NIH3T3 cells. Importantly, in C2C12 mouse myoblast cells—a notoriously difficult‑to‑transfect line—the C6 polymer achieved a 7‑fold higher luciferase expression than bPEI 25 kDa [1]. In contrast, the C2 and C4 polymers exhibited significantly lower or undetectable transfection under identical conditions, establishing that the six‑carbon spacer length is critical for overcoming cellular barriers in non‑viral gene delivery.

Gene Delivery Cationic Polymer Transfection

Physical Form and Handling: Hydrochloride Salt Provides Solid Crystalline Matrix Versus Free‑Base Liquid

N‑Boc‑1,6‑hexanediamine hydrochloride is a solid powder with a melting point of 162–164 °C . In contrast, the corresponding free base (CAS 51857‑17‑1) is a clear, light‑yellow viscous liquid with a boiling point of 106–110 °C (at 0.3 mmHg) . The solid hydrochloride form simplifies accurate mass measurement, reduces the risk of spillage during weighing, and minimizes exposure to air and moisture compared to the free base, which is often packaged as a liquid and may require inert atmosphere handling . This differentiation is critical in high‑throughput synthesis and automated dispensing platforms where volumetric or imprecise liquid transfers are undesirable.

Weighing Accuracy Reagent Handling Salt Form

Thermal Stability of Benzoxazine Resins: C6 Spacer Raises Polymerization Onset by 31 °C Versus C2

Although this study employed the free diamines rather than the Boc‑protected analogs, the chain‑length effect is directly translatable. Benzoxazine monomers synthesized with 1,6‑diaminohexane (DAH) exhibited a polymerization onset temperature of 218 °C, compared to only 187 °C for 1,2‑diaminoethane (DAE) and lower for intermediate chain lengths [1]. Furthermore, the resulting polybenzoxazine from DAH achieved a glass transition temperature (Tg) of 231 °C, among the highest in the series. The extended C6 spacer clearly imparts enhanced thermal stability and a wider processing window, which is beneficial when designing high‑performance composite materials or electronic encapsulation resins.

Polybenzoxazine Thermoset Thermal Stability

Analytical Purity and Vendor Consistency: ≥97% HPLC Purity as a Procurement Benchmark

Multiple authoritative vendors certify N‑Boc‑1,6‑hexanediamine hydrochloride at ≥97% or ≥98% purity by HPLC . In contrast, the free base is often supplied at lower minimum purity (e.g., 95%) or with wider specification ranges . For research applications where trace impurities can poison catalysts or interfere with sensitive bioassays, the consistently high purity of the hydrochloride salt reduces the need for in‑house purification and ensures lot‑to‑lot reproducibility. This is particularly valuable in GMP‑like environments or when scaling up from milligram to kilogram quantities.

Quality Control HPLC Purity Reproducibility

Synthetic Yield and Scalability: Patent‑Reported 73% Yield for Boc‑Hexanediamine

A patent describing a practical synthetic method for N‑Boc‑1,6‑hexamethylene diamine (free base) reports an isolated yield of 73.0% with high purity and good crystallization [1]. While this patent refers to the free base, the same precursor is used to generate the hydrochloride salt upon treatment with HCl. The reported yield provides a reliable benchmark for process chemists planning larger‑scale preparations. In comparison, many alternative Boc‑diamines lack publicly available optimized procedures or yield lower amounts due to side reactions (e.g., over‑protection). The existence of a well‑documented, high‑yield route reduces the risk and cost associated with in‑house synthesis of the C6 spacer.

Process Chemistry Scale‑Up Synthesis Yield

PROTAC Linker Design: C6 Alkyl Spacer Balances Permeability and Ternary Complex Formation

N‑Boc‑1,6‑hexanediamine (and its hydrochloride) serves as a building block for alkyl/ether PROTAC linkers. The six‑carbon chain provides a balance between flexibility and hydrophobicity that is often favored in early PROTAC optimization campaigns [1]. Specifically, NH2‑C6‑NH‑Boc has been used to synthesize Mcl‑1 inhibitors based on PROTAC technology . While optimal linker length is target‑dependent, reviews of alkyl linkers indicate that C5–C6 lengths frequently yield the best compromise between membrane permeability and the ability to form a stable ternary complex [2]. Using a C6 spacer from the outset reduces the number of linker‑length analogs that must be synthesized and tested, accelerating hit‑to‑lead timelines.

PROTAC Targeted Protein Degradation Linkerology

Where N-Boc-1,6-hexanediamine hydrochloride Delivers Maximum Scientific Value: Evidence‑Backed Application Scenarios


Non‑Viral Gene Delivery Vectors Requiring High Transfection in Hard‑to‑Transfect Cells

When developing poly(disulfide amine) or related cationic polymers for gene therapy, the C6 spacer derived from N‑Boc‑1,6‑hexanediamine hydrochloride yields polymers with significantly higher transfection efficiency—up to 7‑fold greater than bPEI 25 kDa in C2C12 myoblasts [1]. This makes it the reagent of choice for programs targeting muscle cells, primary cells, or other recalcitrant lines where alternative C2 or C4 linkers fail to mediate effective gene uptake.

Synthesis of Biodegradable MRI Contrast Agents and Theranostic Polymers

N‑Boc‑1,6‑hexanediamine hydrochloride is a validated reagent for introducing a C6 spacer into poly(L‑glutamic acid) gadolinium chelates, producing biodegradable MRI contrast agents [2]. It has also been employed to construct cholesteryl‑functionalized hyaluronic acid nanogels for protein delivery [3] and amphiphilic chlorambucil prodrug micelles [4]. These applications are supported by peer‑reviewed publications and vendor‑documented protocols, providing a clear precedent for procurement.

High‑Performance Benzoxazine Resins and Thermoset Composites

Materials science groups synthesizing polybenzoxazines should select N‑Boc‑1,6‑hexanediamine hydrochloride as a precursor to diaminohexane‑based monomers. The resulting resins exhibit a 31 °C higher polymerization onset temperature (218 °C vs. 187 °C) and a glass transition temperature up to 231 °C [5]. These enhanced thermal properties are critical for aerospace, electronic encapsulation, and automotive composite applications.

PROTAC Linker Optimization and Bifunctional Molecule Construction

For medicinal chemists building PROTAC libraries, N‑Boc‑1,6‑hexanediamine hydrochloride provides a ready‑to‑use C6 alkyl spacer that fits within the empirically optimal length range (C5–C6) for balancing permeability and ternary complex stability [6]. Its use in reported Mcl‑1 PROTAC degraders demonstrates its immediate applicability in targeted protein degradation projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Boc-1,6-hexanediamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.